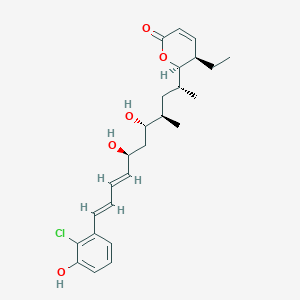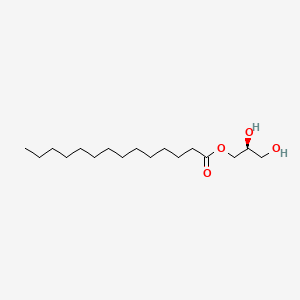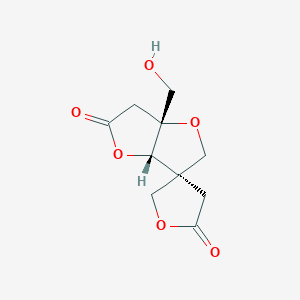
2,3-Dihydromelatonin
概要
説明
2,3-Dihydromelatonin, also known as melatonin, is an indole-based compound. It is primarily known for its role in regulating sleep-wake cycles in humans and other animals. This compound is naturally produced by the pineal gland in the brain and has various physiological and pharmacological effects, including antioxidant, anti-inflammatory, and anti-tumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydromelatonin involves several steps:
Formation of the Indole Core: The initial step involves the formation of the indole core. This can be achieved by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Acetylation: The next step is the acetylation of the indole core. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.
Reduction: The final step involves the reduction of the ester group to form the acetamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
2,3-Dihydromelatonin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, including quinones.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen and the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles, reduced derivatives, and oxidation products such as quinones .
科学的研究の応用
2,3-Dihydromelatonin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its role in regulating circadian rhythms and its effects on various biological processes.
Medicine: It is widely used in the treatment of sleep disorders, jet lag, and seasonal affective disorder. Additionally, it has potential therapeutic applications in cancer treatment, neuroprotection, and immune modulation.
Industry: The compound is used in the formulation of dietary supplements and pharmaceuticals.
作用機序
2,3-Dihydromelatonin exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, immune function, and antioxidant defense. The activation of these receptors leads to the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .
類似化合物との比較
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another name for melatonin, highlighting its structural similarity.
5-Methoxy-N-acetyltryptamine: A closely related compound with similar physiological effects.
N-[2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide: A structurally similar compound with different functional groups.
Uniqueness
2,3-Dihydromelatonin is unique due to its specific role in regulating circadian rhythms and its wide range of physiological effects. Its ability to cross the blood-brain barrier and its high affinity for melatonin receptors make it particularly effective in modulating sleep-wake cycles and other biological processes .
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
N-[2-(5-methoxy-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,10,15H,5-6,8H2,1-2H3,(H,14,16) |
InChIキー |
OUAWCMICRONCAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1CNC2=C1C=C(C=C2)OC |
同義語 |
2,3-DHM compound 2,3-dihydromelatonin |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate](/img/structure/B1249647.png)


